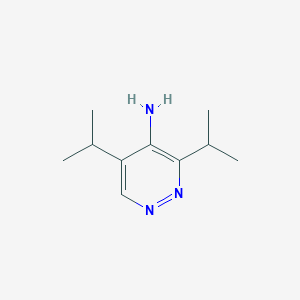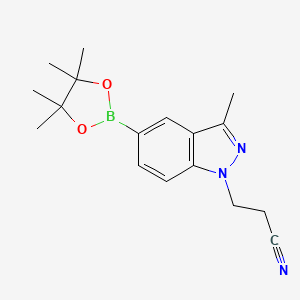![molecular formula C32H35N B13980085 Bis(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)amine](/img/structure/B13980085.png)
Bis(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)amine: is an organic compound that belongs to the class of triarylamines. This compound is characterized by the presence of two tert-butyl groups attached to the biphenyl structure, which is further connected to an amine group. Triarylamines are known for their electron-donating properties and are widely used in various applications, including organic electronics and photovoltaic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)amine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions usually include the use of a base, such as potassium carbonate, and a solvent, such as toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of Bis(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)amine can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Bis(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Bis(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)amine has several scientific research applications, including:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photovoltaic Materials: Acts as a donor material in the development of organic solar cells.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes due to its electron-donating properties.
Catalysis: Employed as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.
Mecanismo De Acción
The mechanism of action of Bis(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)amine is primarily based on its electron-donating properties. The compound interacts with molecular targets through the donation of electrons, which can facilitate various chemical reactions. In organic electronics, it functions as a hole-transport material by facilitating the movement of positive charges (holes) through the device, thereby improving its efficiency. The biphenyl structure also allows for effective π-π stacking interactions, which are crucial for the formation of stable molecular assemblies in photovoltaic materials.
Comparación Con Compuestos Similares
4,4’-Di-tert-butylbiphenyl: Similar biphenyl structure but lacks the amine group, making it less effective as a hole-transport material.
Bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)amine: Another triarylamine derivative with different substituents, used in similar applications but with varying electronic properties.
Uniqueness: Bis(4’-(tert-butyl)-[1,1’-biphenyl]-3-yl)amine is unique due to the presence of both tert-butyl groups and the amine functionality. This combination enhances its electron-donating properties and makes it highly effective in applications requiring efficient charge transport and stability.
Propiedades
Fórmula molecular |
C32H35N |
|---|---|
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)-N-[3-(4-tert-butylphenyl)phenyl]aniline |
InChI |
InChI=1S/C32H35N/c1-31(2,3)27-17-13-23(14-18-27)25-9-7-11-29(21-25)33-30-12-8-10-26(22-30)24-15-19-28(20-16-24)32(4,5)6/h7-22,33H,1-6H3 |
Clave InChI |
HEHAURGCZBWSLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=CC(=C3)C4=CC=C(C=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanone, 4-[4-(dimethylamino)phenyl]-](/img/structure/B13980018.png)
![2-[(2-Bromo-4-pyridinyl)oxy]ethanol](/img/structure/B13980022.png)
![tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13980029.png)






dimethyl-](/img/structure/B13980061.png)




